molecular formula C24H22N4O3S B2550807 3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034283-35-5

3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2550807
CAS RN: 2034283-35-5
M. Wt: 446.53
InChI Key: FKQFVVQTMDODOM-UHFFFAOYSA-N
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Description

The compound 3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that may be related to various imidazolidine-2,4-dione derivatives synthesized for pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can involve regioselective nucleophilic attacks, as seen in the synthesis of 3-(2-thienyl)imidazolidine-2,4-dione analogues . Another method includes the reaction of nitromethane with aryl isocyanates in the presence of triethylamine to form 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . These methods highlight the versatility in synthesizing imidazolidine-2,4-dione derivatives, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives can be confirmed through various spectroscopic methods and X-ray diffraction studies . For instance, the racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was characterized spectrally and structurally, with its geometry optimization parameters compared with experimental XRD results . Such detailed analysis is crucial for understanding the molecular conformation and stability of these compounds.

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives can undergo various chemical reactions. For example, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel spiro-linked 2-thioxoimidazolidine-oxindoles . The reactivity of these compounds under different conditions can lead to a diverse range of products, which is significant for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. For instance, the racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione revealed high thermal stability in an open atmosphere . The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, contribute to the stability and solubility of these compounds .

Scientific Research Applications

Antimicrobial Activity

A series of compounds related to 3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione, synthesized through Knoevenagel condensation, demonstrated promising antimicrobial properties. These compounds showed significant activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, their effectiveness against gram-negative bacteria was limited. Additionally, these compounds exhibited excellent antifungal activity against Aspergillus niger and A. flavus, with some compounds showing more than 60% inhibition, which was superior to the reference drug fluconazole in certain cases (Prakash et al., 2011).

Structural and Synthetic Studies

Research into the reactions of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has led to the synthesis of novel compounds with potential biological activities. These compounds have undergone rearrangements to yield novel structures, such as 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones, which were characterized by various spectroscopic methods and, in some cases, by X-ray diffraction (Klásek et al., 2010).

Electrochemical Studies

Electrochemical investigations have been conducted on hydantoin derivatives, including structures related to 3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione. These studies provide insights into the electrochemical behavior and potential redox mechanisms of these compounds, which could have implications for their biological activity and utility in various scientific applications (Nosheen et al., 2012).

Mechanism of Action

properties

IUPAC Name

3-phenyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c29-21-15-27(24(31)28(21)19-9-5-2-6-10-19)18-11-13-26(14-12-18)23(30)20-16-32-22(25-20)17-7-3-1-4-8-17/h1-10,16,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQFVVQTMDODOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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